molecular formula C22H21N5O2 B2823046 N-(4-{[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide CAS No. 879566-87-7

N-(4-{[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide

Cat. No. B2823046
CAS RN: 879566-87-7
M. Wt: 387.443
InChI Key: XJWCZONBPYPIPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a useful research compound. Its molecular formula is C22H21N5O2 and its molecular weight is 387.443. The purity is usually 95%.
BenchChem offers high-quality N-(4-{[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-{[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis and Imaging Applications

Research by Dollé et al. (2008) focused on a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides as selective ligands for the translocator protein (18 kDa), which is significant for imaging the translocator protein with positron emission tomography (PET). These compounds, including DPA-714, have been designed with a fluorine atom allowing labeling with fluorine-18 for in vivo imaging, demonstrating the potential of similar compounds in diagnostic imaging and radiopharmacy (Dollé, Hinnen, Damont, et al., 2008).

Antiviral and Antimicrobial Activities

Saxena et al. (1990) explored the synthesis and antiviral activity of 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin, indicating the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives against human cytomegalovirus and herpes simplex virus type 1 (Saxena, Coleman, Drach, & Townsend, 1990).

Enzymatic Activity Inhibition

A study by Riyadh (2011) on enaminones as building blocks for the synthesis of substituted pyrazoles with antitumor and antimicrobial activities provides insights into the potential of N-arylpyrazole-containing compounds in inhibiting tumor growth and microbial proliferation. This highlights the versatile applications of pyrazolo[1,5-a]pyrimidine derivatives in developing new therapeutic agents with antitumor and antimicrobial properties (Riyadh, 2011).

Anti-inflammatory and Analgesic Effects

The synthesis and study of 3-substituted 5,7-dihydroxypyrazolo[1,5-alpha]pyrimidines by Springer et al. (1976) as inhibitors of xanthine oxidase indicate the pharmaceutical relevance of pyrazolo[1,5-a]pyrimidine derivatives in treating conditions like gout by inhibiting xanthine oxidase. These compounds exhibited significant inhibitory activity, showcasing the potential for developing new anti-inflammatory and analgesic drugs (Springer, Dimmitt, Novinson, et al., 1976).

properties

IUPAC Name

N-[4-[[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-14-12-21(26-17-10-8-16(9-11-17)25-15(2)28)27-22(24-14)19(13-23-27)18-6-4-5-7-20(18)29-3/h4-13,26H,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWCZONBPYPIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide

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